2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-23-14-5-3-2-4-11(14)9-19-16(21)10-20-13-8-12(18)6-7-15(13)24-17(20)22/h2-8H,9-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSWPGWHEZVPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide typically involves the reaction of 5-chloro-2-oxobenzo[d]oxazole with 2-methoxybenzylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-oxobenzo[d]oxazole: A precursor in the synthesis of the target compound.
2-methoxybenzylamine: Another precursor used in the synthesis.
Chlorzoxazone: A related compound with muscle relaxant properties.
Uniqueness
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro-substituted oxazole ring and a methoxybenzyl group sets it apart from other similar compounds, making it a valuable target for further research and development.
Biological Activity
The compound 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide is a derivative of benzoxazole, which has garnered attention for its diverse biological activities. This article focuses on the biological activity of this compound, examining its pharmacological effects, potential therapeutic applications, and structure-activity relationships (SAR).
- Molecular Formula : C17H15ClN2O3
- Molecular Weight : 362.76 g/mol
- CAS Number : 903852-62-0
Biological Activity Overview
Research indicates that benzoxazole derivatives exhibit a range of biological activities including antimicrobial, anticancer, analgesic, and anti-inflammatory properties.
Antimicrobial Activity
Studies have highlighted the antimicrobial potential of benzoxazole derivatives. For instance, a screening of various compounds demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans . The minimal inhibitory concentrations (MIC) for some derivatives were notably lower against these pathogens.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 1 | 50 | Bacillus subtilis |
| Compound 2 | 20 | Candida albicans |
Anticancer Activity
The cytotoxic effects of benzoxazole derivatives have been extensively studied. Research indicates that many compounds exhibit significant cytotoxicity against various cancer cell lines including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer cells. The selectivity of these compounds often favors cancer cells over normal cells, suggesting potential as anticancer agents .
Analgesic and Anti-inflammatory Activity
Benzoxazole derivatives have also been evaluated for analgesic and anti-inflammatory properties. In a study involving new derivatives synthesized from the benzoxazole scaffold, several compounds exhibited significant analgesic effects without causing gastric lesions in animal models. The tested compounds were compared to standard drugs like indomethacin .
| Compound | Analgesic Effect (%) | Gastric Lesions (%) |
|---|---|---|
| Compound A | 70 | 0 |
| Compound B | 85 | 0 |
Structure-Activity Relationship (SAR)
The biological activity of benzoxazole derivatives is closely linked to their structural features. Variations in substituents on the benzoxazole ring significantly influence their potency and selectivity. For example, compounds with electron-donating groups such as methoxy showed enhanced antibacterial activity compared to those with electron-withdrawing groups .
Case Studies
- Anticancer Screening : A comprehensive study evaluated a series of benzoxazole derivatives against multiple cancer cell lines. The results indicated that modifications at specific positions on the benzoxazole ring could enhance cytotoxicity while reducing toxicity to normal cells .
- Inflammation Models : In vivo studies assessed the anti-inflammatory effects of selected benzoxazole derivatives using carrageenan-induced paw edema in rats. Compounds demonstrated significant reductions in inflammation compared to control groups .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide?
- Methodological Answer : The synthesis can be optimized by monitoring reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Reflux conditions (e.g., 4–6 hours in triethylamine or DMF) and stoichiometric adjustments (e.g., 1.5 equivalents of chloroacetyl chloride) improve yields. Post-reaction cooling and recrystallization with methanol or pet-ether enhance purity .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Use X-ray crystallography to resolve the dihedral angles between the benzoxazole ring and acetamide moiety, as steric repulsion often causes deviations (e.g., 80.7° between dichlorophenyl and pyrazole rings). Complement this with NMR (¹H/¹³C) to confirm substituent positions, particularly the methoxyphenyl and benzoxazole protons. IR spectroscopy verifies carbonyl (C=O) and amide (N–H) functional groups .
Q. How can biological activity assays be designed to evaluate its therapeutic potential?
- Methodological Answer : Conduct in vitro binding assays (e.g., fluorescence polarization or SPR) to study interactions with targets like kinase enzymes or GPCRs. Use IC₅₀ determination via dose-response curves (0.1–100 μM range). For cytotoxicity, employ MTT assays on HEK-293 or HepG2 cell lines, comparing against controls like cisplatin .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Perform meta-analysis of existing datasets to identify confounding variables (e.g., assay pH, solvent DMSO concentration). Validate discrepancies using orthogonal assays (e.g., switch from ELISA to Western blot for protein binding confirmation). Cross-reference structural analogs (e.g., dichlorophenyl derivatives) to isolate substituent-specific effects .
Q. How can structure-activity relationship (SAR) studies be structured to improve potency?
- Methodological Answer : Synthesize derivatives with modifications to:
- Benzoxazole ring : Replace 5-Cl with Br or CF₃ to assess halogen effects.
- Methoxyphenyl group : Vary methoxy positioning (ortho/meta/para) or substitute with ethoxy.
- Acetamide linker : Introduce methyl or cyclopropyl groups to modulate steric bulk.
Evaluate changes via molecular docking (e.g., AutoDock Vina) against target proteins like COX-2 or HDACs .
Q. What computational methods predict metabolic stability and toxicity?
- Methodological Answer : Use ADMET prediction tools (e.g., SwissADME, ProTox-II) to assess:
- Metabolic hotspots : Cytochrome P450 interactions (CYP3A4/2D6).
- Toxicity : Hepatotoxicity risk via structural alerts (e.g., benzoxazole-related mutagenicity).
Validate predictions with in vitro microsomal stability assays (rat/human liver microsomes) .
Q. How should researchers design in vivo toxicity studies for this compound?
- Methodological Answer : Follow OECD Guideline 423, administering doses (10–300 mg/kg) to Wistar rats via oral gavage. Monitor biomarkers (ALT, AST, BUN) weekly. Histopathological analysis of liver/kidney tissues post-necropsy identifies organ-specific toxicity. Include a recovery group to assess reversibility .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?
- Methodological Answer : Implement randomized block designs with split-split plots, where:
- Main plots : Compound batches.
- Subplots : Dosage levels.
- Sub-subplots : Time points (e.g., 0, 24, 48 hours).
Use ANOVA with Tukey’s post-hoc test to isolate variability sources .
Q. How can stability under physiological conditions be assessed methodologically?
- Methodological Answer : Conduct forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate in 0.1N HCl/NaOH (37°C, 24 hours).
- Oxidative stress : 3% H₂O₂, 70°C, 6 hours.
- Photolysis : Expose to UV light (254 nm) for 48 hours.
Analyze degradation products via HPLC-MS and quantify using calibration curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
